![molecular formula C6H10N2 B2852537 5-ethyl-1-methyl-1H-pyrazole CAS No. 41818-33-1](/img/structure/B2852537.png)
5-ethyl-1-methyl-1H-pyrazole
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Overview
Description
5-Ethyl-1-methyl-1H-pyrazole is a chemical compound with the CAS Number: 41818-33-1 . It has a molecular weight of 110.16 . The IUPAC name for this compound is 5-ethyl-1-methyl-1H-pyrazole . It is a liquid in its physical form .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A facile one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo .Molecular Structure Analysis
The molecular structure of 5-ethyl-1-methyl-1H-pyrazole comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The Inchi Code for this compound is 1S/C6H10N2/c1-3-6-4-5-7-8(6)2/h4-5H,3H2,1-2H3 .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
5-Ethyl-1-methyl-1H-pyrazole is a liquid in its physical form .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including 5-ethyl-1-methyl-1H-pyrazole, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities and are particularly effective against various strains of bacteria and fungi. The pyrazole ring serves as a core structure for the development of new drugs with potential applications in treating infectious diseases .
Agriculture: Pesticides and Herbicides
In the agricultural sector, pyrazole compounds are utilized in the synthesis of pesticides and herbicides. Their structural versatility allows for the creation of compounds that can target specific pests or weeds without harming crops. This application is crucial for increasing agricultural productivity and managing pest resistance .
Coordination Chemistry: Ligand Synthesis
5-ethyl-1-methyl-1H-pyrazole can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes have potential applications in catalysis, material science, and as models for biological systems. The pyrazole moiety’s ability to donate electrons to metal centers makes it a valuable component in the synthesis of coordination compounds .
Organometallic Chemistry: Catalyst Development
The pyrazole ring is also significant in organometallic chemistry, where it is used to develop catalysts for a range of chemical reactions. These catalysts can enhance reaction rates, selectivity, and yield, making them essential for industrial processes and the synthesis of fine chemicals .
Drug Discovery: Anti-inflammatory and Anticancer Agents
Pyrazole derivatives are prominent in drug discovery, particularly as anti-inflammatory and anticancer agents. The modification of the pyrazole ring can lead to compounds with improved pharmacokinetic properties and reduced side effects. Researchers continue to explore the therapeutic potential of these compounds in various disease models .
Synthetic Organic Chemistry: Building Blocks
In synthetic organic chemistry, 5-ethyl-1-methyl-1H-pyrazole is used as a building block for the construction of more complex molecules. Its reactivity allows for various functionalizations, making it a versatile starting material for the synthesis of a wide array of organic compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethyl-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-5-7-8(6)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWFOQSRTCOHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-methyl-1H-pyrazole |
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